

A Comparative Guide to the Bioactivity of (1-Aminocyclobutyl)methanol Derivatives

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Compound of Interest

Compound Name: (1-Aminocyclobutyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is perpetual. Among the myriad of structural motifs explored, saturated carbocycles have garnered significant attention for their ability to impart conformational rigidity and desirable physicochemical properties to drug candidates. This guide provides an in-depth comparative analysis of the bioactivity of **(1-aminocyclobutyl)methanol** derivatives, a promising class of compounds that has demonstrated significant potential in targeting key enzymes implicated in metabolic and cardiovascular diseases.

This document, intended for researchers, scientists, and drug development professionals, will delve into the structure-activity relationships (SAR) of these derivatives, primarily focusing on their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Factor XIa (FXIa). Through a comprehensive examination of experimental data, we will compare the performance of these compounds against established clinical alternatives, providing a robust framework for future drug discovery and development efforts.

Part 1: (1-Aminocyclobutyl)methanol Derivatives as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes mellitus.^{[1][2]}

The **(1-aminocyclobutyl)methanol** scaffold has emerged as a valuable pharmacophore in the design of potent and selective DPP-4 inhibitors. The cyclobutyl ring provides a rigid framework that can optimally position key functional groups for interaction with the enzyme's active site, while the aminomethanol moiety can engage in crucial hydrogen bonding interactions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

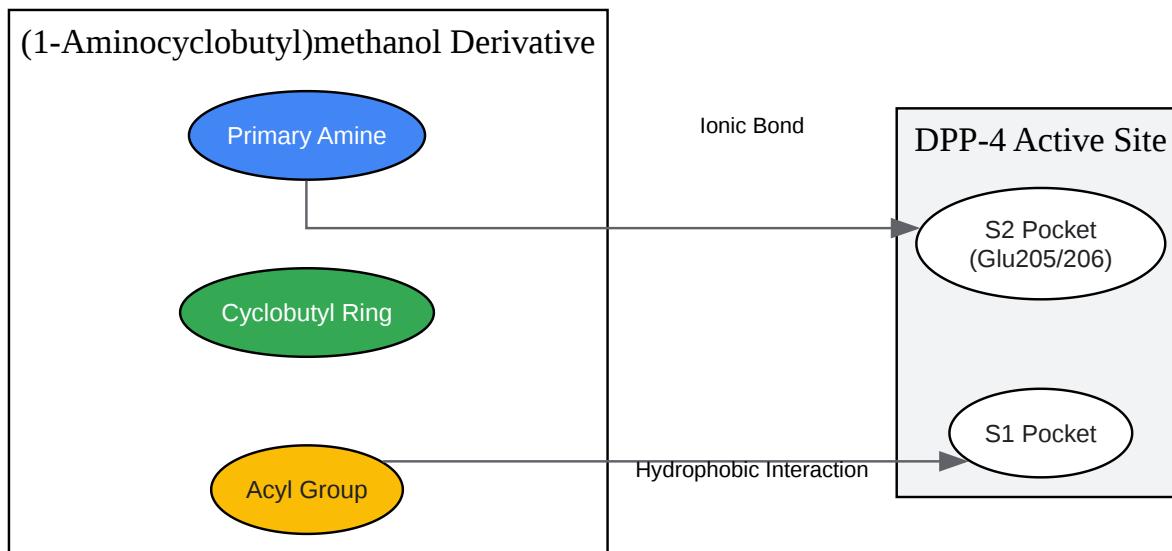
The potency of **(1-aminocyclobutyl)methanol**-based DPP-4 inhibitors is intricately linked to the nature and substitution pattern of the appended functionalities. The primary amino group is a critical feature, forming a key salt bridge with the glutamic acid residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site. The hydroxymethyl group can also contribute to binding through hydrogen bond interactions.

Key SAR observations for this class of compounds include:

- **Substitution on the Cyclobutyl Ring:** The introduction of substituents on the cyclobutyl ring can significantly modulate potency and selectivity. For instance, strategic placement of fluorine atoms can enhance binding affinity through favorable electrostatic interactions.
- **Nature of the Acyl Group:** The amino group is typically acylated, and the nature of this acyl group plays a pivotal role in occupying the S1 pocket of the enzyme. Aromatic and heteroaromatic rings are commonly employed, with their substitution patterns influencing potency and pharmacokinetic properties. For example, the introduction of electron-withdrawing groups on an aromatic ring can enhance potency.^[3]
- **Stereochemistry:** The stereochemistry of the aminocyclobutylmethanol core is crucial for optimal binding. The (1R, 2S) or (1S, 2R) configurations are often preferred, depending on

the specific substitution pattern, to ensure the correct orientation of the key interacting moieties within the active site.

The following diagram illustrates the general mechanism of DPP-4 inhibition and the key interactions of a **(1-aminocyclobutyl)methanol** derivative within the active site.



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Caption: Key binding interactions of a **(1-aminocyclobutyl)methanol** derivative in the DPP-4 active site.

Comparative Bioactivity Data

To provide a clear comparison of the performance of **(1-aminocyclobutyl)methanol** derivatives, the following table summarizes the *in vitro* DPP-4 inhibitory activity (IC₅₀) of representative compounds alongside established DPP-4 inhibitors.

Compound	Scaffold Class	DPP-4 IC50 (nM)	Reference(s)
Sitagliptin	β-amino acid derivative	2.63 - 270	[2][3]
Vildagliptin	Cyanopyrrolidine derivative	~2	[4]
Saxagliptin	Cyanopyrrolidine derivative	~50	[5]
Alogliptin	Pyrimidinedione derivative	2.63	[2]
(1-(1-Aminocyclobutyl)methanol Deriv. 1	(1-Aminocyclobutyl)methanol	Data not found	
(1-(1-Aminocyclobutyl)methanol Deriv. 2	(1-Aminocyclobutyl)methanol	Data not found	
4-(1-Aminocyclohexylalanine Deriv. 25	Cycloalkylalanine derivative	28	[6]

Note: Specific IC50 values for a series of **(1-Aminocyclobutyl)methanol** derivatives were not available in the searched literature. The table includes data for a structurally related cycloalkylalanine derivative to provide context.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a standard fluorometric assay to determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

- Human recombinant DPP-4 enzyme
- DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

- Assay Buffer: Tris-HCl buffer (pH 7.5) containing 1% BSA
- Test compounds and reference inhibitor (e.g., Sitagliptin)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Compound Preparation: Prepare a stock solution of the test compounds and reference inhibitor in DMSO. Serially dilute the stock solutions with assay buffer to obtain a range of desired concentrations.
- Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate in assay buffer to the final working concentrations.
- Assay Reaction: a. To each well of a 96-well black microplate, add 25 μ L of the test compound or reference inhibitor solution. b. Add 50 μ L of the diluted DPP-4 enzyme solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 25 μ L of the diluted Gly-Pro-AMC substrate solution to each well.
- Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
- Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). b. Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: (1-Aminocyclobutyl)methanol Derivatives as Factor Xla (FXla) Inhibitors

Introduction to Factor Xla Inhibition

Factor Xla is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[7] It activates Factor IX, leading to the amplification of thrombin generation and the formation of a stable fibrin clot.[7] Inhibition of FXla is a promising anticoagulant strategy with the potential for a lower bleeding risk compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[7][8] This is because FXla's primary role is in thrombus propagation rather than initial hemostasis.[8]

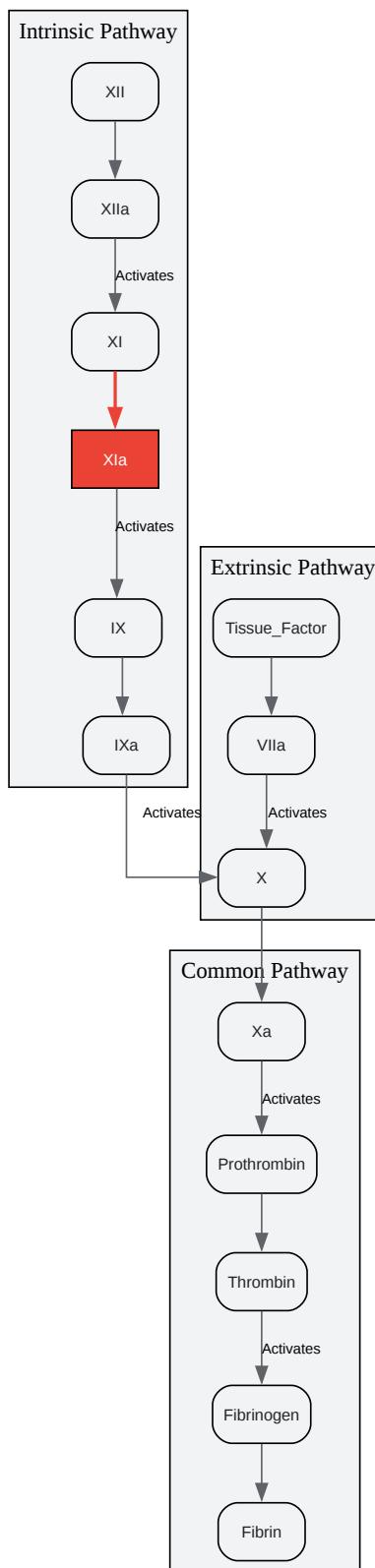
The **(1-aminocyclobutyl)methanol** scaffold has been explored for the development of potent and selective FXla inhibitors. The rigid cyclobutyl core can effectively present substituents to interact with the S1 and S4 pockets of the FXla active site.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The design of effective **(1-aminocyclobutyl)methanol**-based FXla inhibitors hinges on optimizing interactions with the key binding pockets of the enzyme.

- **S1 Pocket Interaction:** A key feature for FXla inhibition is a basic moiety that can interact with the Asp189 residue at the bottom of the S1 pocket. In the case of **(1-aminocyclobutyl)methanol** derivatives, the primary amino group can serve this purpose.
- **S4 Pocket Interaction:** The S4 pocket is a large, hydrophobic pocket that can accommodate a variety of substituents. The design of moieties that effectively occupy this pocket is crucial for achieving high potency and selectivity. The cyclobutyl ring itself can contribute to interactions within this region, and further substitution on appended aromatic rings can optimize these interactions.
- **Selectivity:** Achieving selectivity over other serine proteases in the coagulation cascade (e.g., thrombin, Factor Xa, Factor VIIa) is a critical aspect of designing safe FXla inhibitors. The unique topology of the FXla active site, particularly the S4 pocket, can be exploited to design inhibitors with high selectivity.

The following diagram illustrates the coagulation cascade and the position of Factor Xla.



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Caption: The coagulation cascade, highlighting the role of Factor XIa.

Comparative Bioactivity Data

The following table presents the in vitro inhibitory potency (Ki or IC50) of representative FXIa inhibitors, including those with cyclic scaffolds, to provide a basis for comparison.

Compound	Scaffold Class	FXIa Ki/IC50 (nM)	Reference(s)
Asundexian (BMS-986177)	Small molecule	0.11	[9]
Milvexian (BMS-962212)	Small molecule	1.5	[1]
Abelacimab	Monoclonal antibody	N/A	[10]
(1-(1-Aminocyclobutyl)methanol Deriv. 3	(1-Aminocyclobutyl)methanol	Data not found	
(1-(1-Aminocyclobutyl)methanol Deriv. 4	(1-Aminocyclobutyl)methanol	Data not found	
Tetrahydroquinoline Deriv. 47	Tetrahydroquinoline	0.20	[9]
Peptidomimetic Inhibitor 32	Peptidomimetic	low nanomolar	[11]

Note: Specific Ki or IC50 values for a series of **(1-Aminocyclobutyl)methanol** derivatives were not available in the searched literature. The table includes data for other potent FXIa inhibitors to provide a comparative landscape.

Experimental Protocol: In Vitro Chromogenic Factor Xla Inhibition Assay

This protocol describes a chromogenic assay to determine the inhibitory activity of test compounds against human Factor Xla.

Materials:

- Human Factor XIa
- Chromogenic FXIa substrate (e.g., S-2366)
- Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG 8000, and BSA
- Test compounds and reference inhibitor
- Dimethyl sulfoxide (DMSO)
- 96-well clear microplates
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Compound Preparation: Prepare a stock solution of the test compounds and reference inhibitor in DMSO. Serially dilute the stock solutions with assay buffer to obtain a range of desired concentrations.
- Enzyme Preparation: Dilute the human Factor XIa in assay buffer to the final working concentration.
- Assay Reaction: a. To each well of a 96-well clear microplate, add 20 μ L of the test compound or reference inhibitor solution. b. Add 40 μ L of the diluted Factor XIa solution to each well. c. Incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 40 μ L of the chromogenic FXIa substrate solution to each well.
- Absorbance Measurement: Immediately measure the absorbance at 405 nm at time zero and then kinetically every minute for 30 minutes at 37°C.
- Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the absorbance versus time curve). b. Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO). c. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. To determine the Ki, conduct the assay with varying substrate concentrations and perform a Lineweaver-Burk or non-linear regression analysis.

Conclusion

The **(1-aminocyclobutyl)methanol** scaffold represents a versatile and promising platform for the design of potent and selective enzyme inhibitors. While this guide has focused on their application as DPP-4 and Factor XIa inhibitors, the inherent structural and physicochemical properties of this motif suggest its potential for broader applications in drug discovery. The rigid cyclobutyl core provides a means to control the spatial arrangement of key functional groups, while the aminomethanol moiety offers crucial hydrogen bonding capabilities.

Further exploration of the structure-activity relationships of **(1-aminocyclobutyl)methanol** derivatives is warranted. The synthesis and biological evaluation of diverse libraries of these compounds will undoubtedly uncover novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols and comparative data presented herein provide a foundational framework to guide these future research endeavors. As our understanding of the intricate interactions between small molecules and their biological targets continues to evolve, scaffolds such as **(1-aminocyclobutyl)methanol** will remain at the forefront of innovative drug design.

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